molecular formula C14H8N2 B3069179 5,5'-Diethynyl-2,2'-bipyridine CAS No. 162318-26-5

5,5'-Diethynyl-2,2'-bipyridine

Cat. No. B3069179
Key on ui cas rn: 162318-26-5
M. Wt: 204.23 g/mol
InChI Key: WHWUWIBHXHJDHB-UHFFFAOYSA-N
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Patent
US08968886B2

Procedure details

4 (390 mg, 1.12 mmol) was dissolved in a mixture of 40 ml MeOH and 10 ml THF; then KF powder (400 mg, 6.88 mmol) was added and the solution was stirred at room temperature overnight. Subsequently, the solvents were removed under reduced pressure. The residue was redissolved in 200 ml CH2Cl2 and washed four times with 100 ml H2O each, in order to remove inorganic salts. The organic phase was dried over Na2SO4, concentrated under reduced pressure and purified by silica flash column chromatography (eluent: CH2Cl2) to yield a colorless powder of 204 mg (1.0 mmol, 81%) pure 5. 1H NMR (CDCl3, 250 MHz): δ=8.76 (d, 2H, JHH=1.0 Hz, bpy-H), 8.39 (d, 2H, JHH=6.0 Hz, bpy-H), 7.90 (dd, 2H, JHH=1.1 Hz, 5.1 Hz, bpy-H), 3.31 (s, 2H, bpy-CCH).
Name
4
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[C:20][Si](C)(C)C)=[CH:15][N:14]=2)=[N:11][CH:12]=1)(C)C.[F-].[K+]>CO.C1COCC1>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([C:10]2[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:12][N:11]=2)=[N:14][CH:15]=1)#[CH:20] |f:1.2|

Inputs

Step One
Name
4
Quantity
390 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=CC(=NC1)C1=NC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 200 ml CH2Cl2
WASH
Type
WASH
Details
washed four times with 100 ml H2O each, in order
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica flash column chromatography (eluent: CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to yield a colorless powder of 204 mg (1.0 mmol, 81%) pure 5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#C)C=1C=CC(=NC1)C1=NC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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